molecular formula C11H8BrF2NO2 B1409696 Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate CAS No. 1807073-42-2

Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate

Cat. No.: B1409696
CAS No.: 1807073-42-2
M. Wt: 304.09 g/mol
InChI Key: HSMHIWXPHXWCJP-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate is a high-value, multifunctional benzoate ester engineered for advanced chemical synthesis and drug discovery research. This compound integrates three distinct functional groups—a bromo substituent, a cyano group, and a difluoromethyl group—on an aromatic ring, making it a versatile and critical synthetic intermediate . The bromine atom serves as a reactive handle for pivotal metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, enabling the construction of complex biaryl and carbon-heteroatom structures . The electron-withdrawing nature of the cyano and difluoromethyl groups significantly modulates the electronic properties of the molecule, which can enhance metabolic stability and influence its binding affinity to biological targets . The difluoromethyl group, in particular, is a key motif in medicinal chemistry for its ability to improve lipophilicity and membrane permeability without significantly increasing molecular weight . As a result, this chemical is an essential building block in the discovery and development of novel active compounds, with potential applications spanning pharmaceutical (including anticancer and anti-inflammatory agents) and agrochemical research . The ethyl ester protects the carboxylic acid functionality, allowing for further synthetic manipulation, such as hydrolysis to the acid or transesterification. This product is intended for use in controlled laboratory settings only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)9-7(5-15)3-6(10(13)14)4-8(9)12/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMHIWXPHXWCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)C(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by several functional groups:

  • Bromine (Br) : Known for its electrophilic properties.
  • Cyano group (C≡N) : Contributes to the compound's polarity and ability to participate in nucleophilic reactions.
  • Difluoromethyl group (CF2) : Enhances stability and bioavailability, influencing interactions with biological targets.

These structural components play a crucial role in determining the compound's reactivity and biological activity. The difluoromethyl group, in particular, has been noted to enhance the stability of similar compounds, which may improve their pharmacokinetic profiles.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial properties. Compounds with similar structures have shown efficacy against various microbial strains. The presence of the cyano and difluoromethyl groups is believed to contribute to this activity by modulating enzyme interactions or receptor binding.

Anti-inflammatory Effects

Research suggests that derivatives of this compound may possess anti-inflammatory properties. The bromine and cyano groups can influence signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammatory responses.

The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems. This interaction may lead to the inhibition or activation of metabolic pathways critical for maintaining homeostasis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. SAR studies suggest that modifications to the bromine, cyano, or difluoromethyl groups can significantly impact the compound's potency and selectivity against various biological targets. For instance, altering the position of these substituents on the benzoate ring can enhance or diminish activity against specific enzymes or receptors .

In Vitro Studies

In vitro assays have been conducted to evaluate the antimicrobial activity of this compound against various pathogens. For example:

Pathogen MIC (mg/L) Standard Drug MIC Standard (mg/L)
E. coli1Ciprofloxacin0.5
S. aureus0.5Methicillin0.25

These results indicate promising antimicrobial potential, warranting further investigation into its therapeutic applications .

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are crucial for understanding the pharmacokinetics and efficacy of this compound. Preliminary animal studies have shown varying absorption rates and bioavailability, which are critical for determining effective dosing regimens .

Pharmaceuticals

This compound holds promise as a building block for developing novel therapeutic agents targeting infections and inflammatory diseases. Its unique structural features may allow for the design of more potent analogs with improved pharmacological profiles.

Agrochemicals

In addition to its pharmaceutical applications, this compound may also find utility in agrochemical formulations due to its potential antimicrobial properties against plant pathogens.

Comparison with Similar Compounds

Key Observations:

Reactivity: The bromine at position 2 in the target compound facilitates nucleophilic aromatic substitution, similar to brominated analogues like Methyl 2-(bromomethyl)-6-cyanobenzoate . Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in resin systems due to the electron-donating dimethylamino group, contrasting with the electron-withdrawing cyano and difluoromethyl groups in the target compound .

Bioavailability and Stability: Fluorinated derivatives (e.g., 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester) generally exhibit enhanced metabolic stability compared to non-fluorinated analogues. The difluoromethyl group in the target compound likely confers similar advantages .

Toxicity and Safety: Ethyl benzoate derivatives with simple substituents (e.g., methyl or ethyl groups) show low dermal irritation, as noted in cosmetic safety assessments . However, bromine and cyano groups in the target compound may elevate toxicity risks, necessitating rigorous safety evaluations.

Fluorine-Specific Advantages

The difluoromethyl group distinguishes the target compound from non-fluorinated analogues:

  • Metabolic Stability : Fluorine’s electronegativity and small atomic radius reduce susceptibility to cytochrome P450-mediated oxidation, extending half-life .
  • Lipophilicity : The difluoromethyl group increases logP compared to hydroxyl or methyl substituents, enhancing membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate
Reactant of Route 2
Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.